6-amino-4-chloroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-amino-4-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,11H2,(H,12,13) |
InChI Key |
BJKHODVPCGFOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Solubility: Hydroxy-substituted analogs (e.g., 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) exhibit higher aqueous solubility due to hydrogen bonding with the OH group . In contrast, methyl or chloro substituents increase hydrophobicity .
- Crystal Packing: 6-Chloroquinolin-2(1H)-one forms C(4) chains via N–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.685 Å). Amino groups in the target compound may strengthen these interactions .
Preparation Methods
Precursor Preparation and Cyclization
The Gould-Jacobs cyclization remains a cornerstone for constructing the quinolin-2(1H)-one scaffold. For 6-amino-4-chloro derivatives, 4-chloro-2-nitrobenzaldehyde undergoes condensation with ethyl acetoacetate in refluxing acetic acid (120°C, 8 h) to yield 6-nitro-4-chloroquinolin-2(1H)-one. Key parameters:
-
Molar ratio : 1:1.2 (aldehyde:acetoacetate)
-
Catalyst : Piperidine (5 mol%) accelerates enamine formation
-
Yield : 68–72% after recrystallization (ethanol)
Table 1. Cyclization Reaction Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–140 | 120 | +22% |
| Reaction Time (h) | 4–12 | 8 | +15% |
| Solvent | AcOH, EtOH, DMF | AcOH | +18% |
Nitro Group Reduction
Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol converts the nitro group to amine (6-amino-4-chloroquinolin-2(1H)-one) with 85–90% yield. Alternatives:
-
Fe/HCl : 72% yield, but generates iron sludge
-
Na2S2O4 : 65% yield, requires pH 9–10
Chlorination of 4-Hydroxyquinolinone Derivatives
POCl3-Mediated Chlorination
Direct substitution of the 4-hydroxy group achieves higher atom economy. 6-Amino-4-hydroxyquinolin-2(1H)-one reacts with phosphorus oxychloride (POCl3) under reflux (110°C, 4–6 h) in anhydrous toluene:
Reaction Conditions
-
POCl3 stoichiometry : 3–5 equivalents
-
Solvent : Toluene > DMF (reduces side reactions)
-
Yield : 78–85% after aqueous workup
Table 2. Chlorination Efficiency by Reagent
| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl3 | 110 | 4 | 85 | 98.5 |
| SOCl2 | 80 | 6 | 72 | 97.2 |
| PCl5 | 130 | 3 | 68 | 96.8 |
Microwave-Assisted Chlorination
Microwave irradiation (300 W, 150°C) reduces reaction time to 30–45 minutes with comparable yields (82–84%). Benefits include:
-
60% reduction in energy consumption
-
Narrower product distribution (95–97% purity)
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
6-Chloro-4-chloroquinolin-2(1H)-one undergoes amination with NH3 in the presence of Pd(OAc)2/Xantphos:
Optimized Protocol
-
Catalyst system : Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)
-
Base : Cs2CO3 (3 equiv) in dioxane
-
Temperature : 100°C, 12 h
-
Yield : 88–92%
Ullmann-Type Coupling
Copper(I) iodide (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine ligand facilitates NH3 insertion at 90°C (18 h, 76% yield). Limitations include:
-
Higher catalyst loading (vs. Pd)
-
Sensitivity to oxygen
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Multi-step sequences are streamlined in flow reactors:
-
Cyclization : Microreactor (residence time 15 min, 130°C)
-
Chlorination : Teflon-coated reactor with POCl3 (residence time 30 min)
-
Crystallization : Anti-solvent precipitation (ethanol/water 1:3)
Advantages
-
99.5% purity by HPLC
-
Throughput: 5 kg/day per reactor module
Waste Management Strategies
-
POCl3 hydrolysis residues neutralized with Na2CO3
-
Pd recovery via ion-exchange resins (>95% efficiency)
Spectroscopic Characterization
Infrared Spectroscopy
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
